molecular formula C11H16ClN B2998108 Cyclobutyl(phenyl)methanamine hydrochloride CAS No. 58271-61-7

Cyclobutyl(phenyl)methanamine hydrochloride

Cat. No.: B2998108
CAS No.: 58271-61-7
M. Wt: 197.71
InChI Key: AAOLJOPKUMMRSZ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Cyclobutyl(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclobutyl(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclobutyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Cyclobutyl(phenyl)methanamine hydrochloride can be compared with similar compounds such as:

    Cyclobutylmethylamine: A precursor in the synthesis of this compound.

    Phenylmethanamine: Shares a similar structural framework but lacks the cyclobutyl group.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the phenyl group.

The uniqueness of this compound lies in its combined cyclobutyl and phenyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

cyclobutyl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLJOPKUMMRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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